molecular formula C16H13FN2O B6057018 8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine

8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine

Cat. No.: B6057018
M. Wt: 268.28 g/mol
InChI Key: ANVGQZJBPRRPDI-UHFFFAOYSA-N
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Description

8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The incorporation of fluorine and methoxy groups into the quinoline structure can significantly enhance its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the cyclization of an appropriate aniline derivative with a fluorinated quinoline precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential as an anticancer, antibacterial, and antiviral agent.

    Industry: It is used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
  • 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Uniqueness

8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine is unique due to the specific combination of fluorine and methoxy groups, which enhance its biological activity and pharmacokinetic properties compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

8-fluoro-N-(3-methoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-20-12-5-2-4-11(10-12)19-15-8-9-18-16-13(15)6-3-7-14(16)17/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVGQZJBPRRPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=CC=C(C3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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